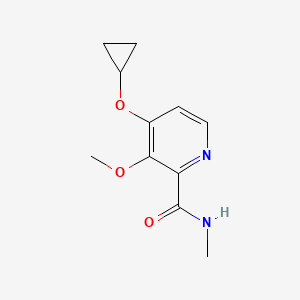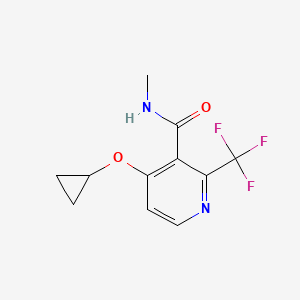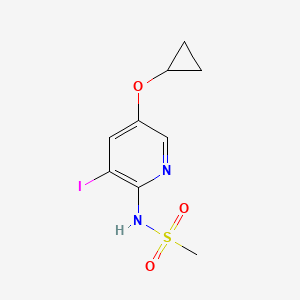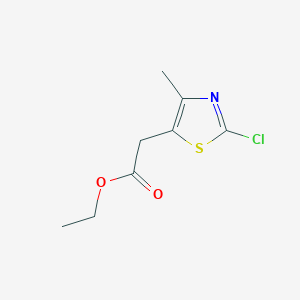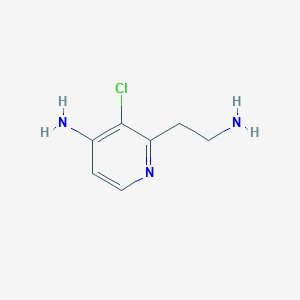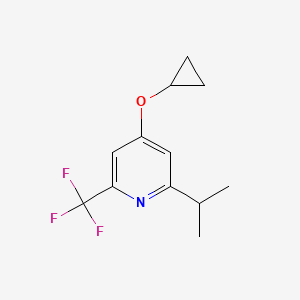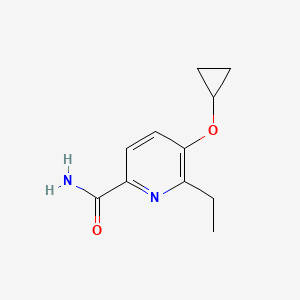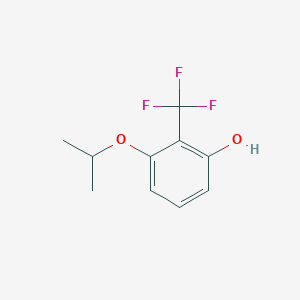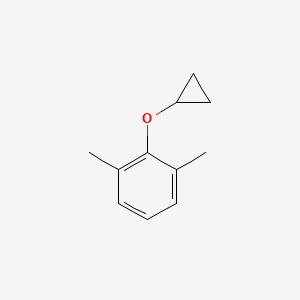
(3-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C13H18O2S and a molecular weight of 238.35 g/mol . This compound is used primarily in research and development within the chemical industry.
Vorbereitungsmethoden
The synthesis of (3-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane involves several steps. One common synthetic route includes the reaction of 3-cyclopropoxy-4-isopropoxyphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(3-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfane group is replaced by other nucleophiles such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include oxidative stress response and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
(3-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane can be compared with similar compounds such as:
(3-chloro-4-isopropoxyphenyl)(methyl)sulfane: This compound has a chlorine atom instead of a cyclopropoxy group, which may alter its reactivity and biological activity.
(3-isopropoxy-4-methylphenyl)(methyl)sulfane: This compound has a methyl group instead of a cyclopropoxy group, affecting its chemical properties and applications.
Eigenschaften
Molekularformel |
C13H18O2S |
|---|---|
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
2-cyclopropyloxy-4-methylsulfanyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O2S/c1-9(2)14-12-7-6-11(16-3)8-13(12)15-10-4-5-10/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
HJYIHMHJVRQYQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)SC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


